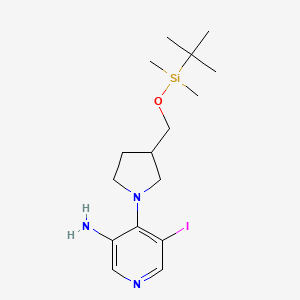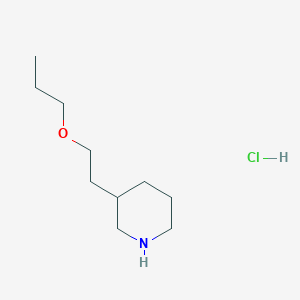
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Vue d'ensemble
Description
The compound “4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine” is a unique chemical with the empirical formula C16H27IN2OSi and a molecular weight of 418.39 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, an iodopyridine group, and a tert-butyldimethylsilyloxy group . The InChI key for this compound is OQDLUWCIEIGPID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 418.39 . The SMILES string for this compound is CC©©Si©OCC1CCN(C1)c2ccncc2I . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Applications in Catalysis and Organic Synthesis
One relevant area of application for similar compounds involves their role in catalysis, particularly in the activation of aryl chlorides and the polymerization of silanes. For example, Group 10 metal aminopyridinato complexes have been synthesized and applied as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the potential utility of pyridine and pyrrolidine derivatives in catalytic processes (S. Deeken et al., 2006). These findings suggest that modifications to the pyridine and pyrrolidine moieties, such as those seen in the specified compound, could influence the catalytic activity and specificity, opening new avenues for research in catalysis.
Synthesis of Complex Molecules
Moreover, the use of pyrrolidine and pyridine derivatives in the synthesis of complex molecules is well-documented. For instance, pyrrole and pyrrolidine derivatives are foundational in synthesizing biologically important molecules, including heme and chlorophyll, indicating the utility of these structures in constructing complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000). The structural features of "4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-5-iodopyridin-3-amine" suggest potential applications in synthesizing such complex molecules, leveraging the reactivity of the pyrrolidine and pyridine rings.
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, which indicates that it is toxic if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals .
Propriétés
IUPAC Name |
4-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-5-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28IN3OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-13(17)8-19-9-14(15)18/h8-9,12H,6-7,10-11,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUOHPYVNRCUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28IN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121566 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186311-01-2 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)


![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)
